

Application Note: Analysis of Aldicarb-oxime by Gas Chromatography-Mass Spectrometry (GC/MS)

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Compound of Interest

Compound Name: Aldicarb-oxime

Cat. No.: B8536323

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldicarb is a potent carbamate pesticide used to control a variety of insects, mites, and nematodes.^[1] Its primary toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, along with its degradation product **aldicarb-oxime**, are of significant environmental and toxicological concern. Due to the thermal lability of aldicarb and its related compounds, direct analysis by gas chromatography (GC) can be challenging, often leading to on-column degradation.^{[1][2]} This application note provides a detailed protocol for the analysis of **aldicarb-oxime** using Gas Chromatography-Mass Spectrometry (GC/MS), a widely used technique for pesticide residue analysis due to its sensitivity and selectivity.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte. The following is a general guideline for the extraction of **aldicarb-oxime** from water and soil samples.

1.1. Extraction from Water Samples

- To a 500 mL water sample, add 60 g of sodium chloride and shake to dissolve.
- Perform a liquid-liquid extraction by adding 60 mL of dichloromethane and shaking vigorously for 2 minutes.
- Allow the layers to separate and collect the organic (bottom) layer.
- Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

1.2. Extraction from Soil Samples

- To 50 g of a soil sample, add 100 mL of a water-acetone mixture (1:1 v/v) and shake for 1 hour.
- Centrifuge the sample and decant the supernatant.
- Repeat the extraction with a fresh portion of the solvent mixture.
- Combine the extracts and partition with dichloromethane as described for water samples.
- The extracted metabolites can be separated on a Florisil column.[\[3\]](#)

Derivatization (Optional but Recommended)

To improve the thermal stability and chromatographic behavior of **aldicarb-oxime**, a derivatization step can be performed. Silylation is a common derivatization technique for compounds containing active hydrogen atoms.

- Evaporate the 1 mL concentrated extract to dryness under a gentle stream of nitrogen.
- Add 100 μ L of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Add 100 μ L of a suitable solvent like acetonitrile.

- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool the sample to room temperature before injection into the GC/MS.

GC/MS Analysis

The following GC/MS parameters are recommended for the analysis of **aldicarb-oxime**. Mild GC conditions are necessary to minimize degradation.[\[1\]](#)[\[3\]](#)

Table 1: GC/MS Instrumental Parameters

Parameter	Value
Gas Chromatograph	
Column	2% OV-17 (phenyl-methyl silicone polymer) or similar non-polar column [1] [2]
Column Dimensions	30 m x 0.25 mm ID x 0.25 µm film thickness
Injection Volume	1 µL (splitless)
Injector Temperature	250°C
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) or Chemical Ionization (CI) [3]
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Mass Range	50-450 amu
Solvent Delay	3 min

Data Presentation

Analysis of aldicarb and its degradation products by GC/MS can yield characteristic ions. It is important to note that under typical GC conditions, aldicarb can undergo dehydration, leading to an [M-18]⁺ fragment. Aldicarb sulfoxide is more labile and may degrade to the corresponding nitrile.^{[1][2]}

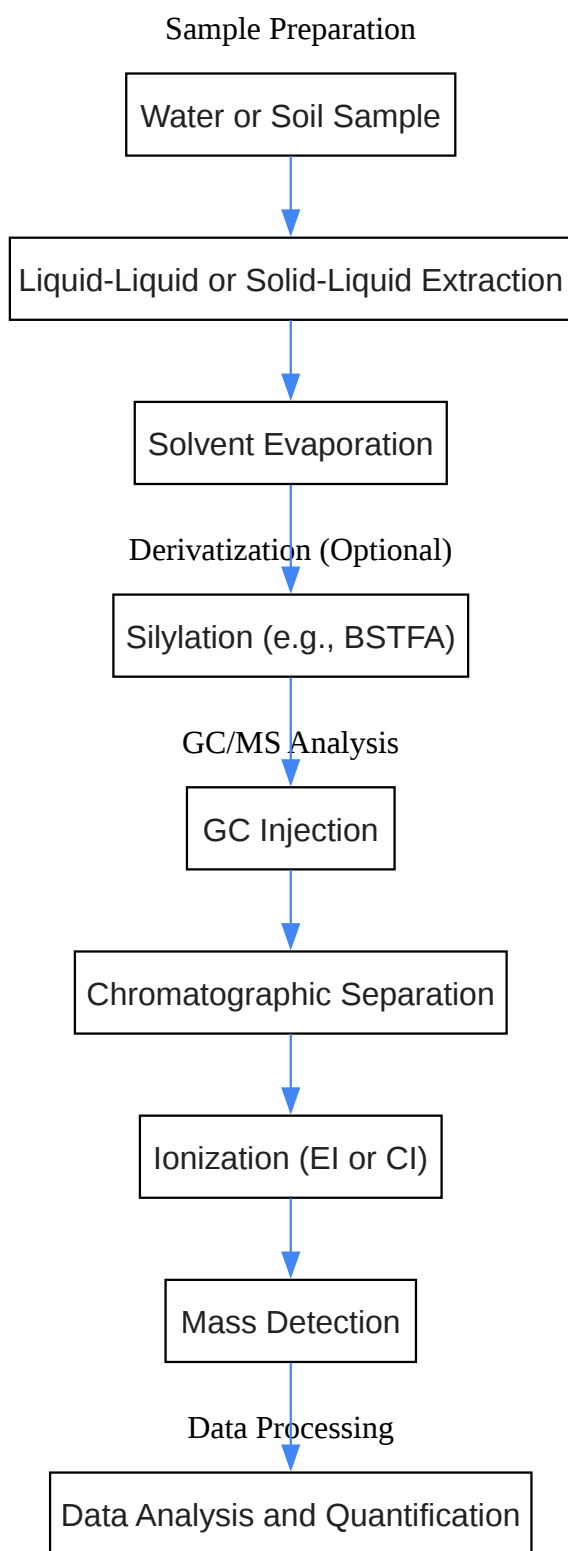
Table 2: Quantitative Data for Aldicarb and its Degradation Products

Compound	Limit of Detection (LOD)	Characteristic m/z Ions (EI)
Aldicarb	0.3 ng ^[3]	116, 89, 71, 58
Aldicarb-oxime	1.2 ng ^[3]	146, 88, 73, 58
Aldicarb-nitrile	0.15 ng ^[3]	115, 88, 58

Note: The characteristic ions may vary depending on the specific GC/MS conditions and whether derivatization is performed.

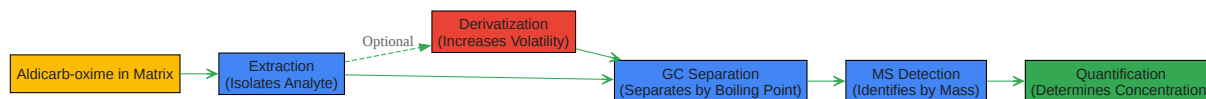
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the analysis of **aldicarb-oxime** by GC/MS.



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Caption: Experimental workflow for **Aldicarb-oxime** analysis.



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Caption: Logical steps in GC/MS analysis of **Aldicarb-oxime**.

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